3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine
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Description
3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.52. The purity is usually 95%.
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Scientific Research Applications
DNA Minor Groove Binding and Drug Design The chemical compound 3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine shares structural similarities with known minor groove binders, such as Hoechst 33258. These compounds are known for their ability to bind specifically to the minor groove of double-stranded DNA, with a preference for AT-rich sequences. This binding mechanism is crucial for the design of drugs that target DNA directly, influencing gene expression and cellular processes. The research around DNA minor groove binders like Hoechst 33258 offers insights into how similar compounds could be used in rational drug design, potentially leading to new therapies for various diseases, including cancer and genetic disorders. The use of these compounds in plant cell biology for chromosome and nuclear staining underscores their utility in research applications, highlighting their importance in both therapeutic and diagnostic settings (Issar & Kakkar, 2013).
Piperazine Derivatives in Therapeutics The core piperazine structure of the chemical compound indicates its potential significance in the rational design of drugs. Piperazine derivatives are found in a wide array of therapeutic agents, including antipsychotics, antihistamines, antidepressants, and anticancer drugs. Modifying the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of these molecules. This versatility makes piperazine-based compounds a focal point for drug discovery, suggesting that similar structures could be engineered to target a broad spectrum of diseases. Research on piperazine derivatives emphasizes their role in discovering drug-like elements, with modifications to the substituents on the piperazine ring impacting pharmacokinetic and pharmacodynamic factors (Rathi et al., 2016).
Properties
IUPAC Name |
3-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]-6-phenylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-17-8-10-20(29-2)21(16-17)30(27,28)26-14-12-25(13-15-26)22-11-9-19(23-24-22)18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLLDPHNLUKESP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.